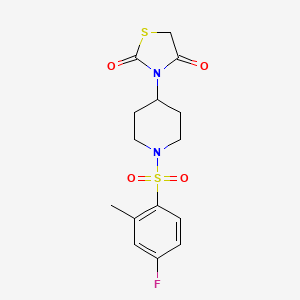

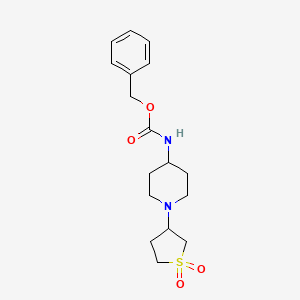

5-phenyl-N-(thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

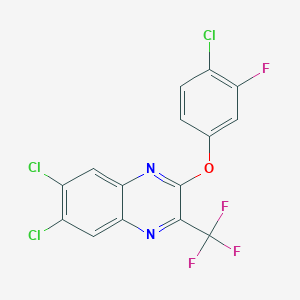

“5-phenyl-N-(thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-carboxamide” is a compound that belongs to the class of oxadiazoles and carboxamides. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. Carboxamides, on the other hand, are organic compounds that contain a carbonyl group (C=O) attached to an amine group (NH2).

Synthesis Analysis

The synthesis of such compounds usually involves the reaction of carboxylic acids with amines in the presence of a dehydrating agent. The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, often involving the reaction of a hydrazide with a carboxylic acid derivative.Molecular Structure Analysis

The molecular structure of this compound would likely show the aromatic rings of the phenyl and thiophenyl groups, the five-membered oxadiazole ring, and the carboxamide group. The exact structure would depend on the positions of these groups in the molecule.Chemical Reactions Analysis

As an oxadiazole and carboxamide, this compound could potentially undergo a variety of chemical reactions. For example, the oxadiazole ring might be able to participate in electrophilic substitution reactions, while the carboxamide group could potentially undergo hydrolysis under acidic or basic conditions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings and the polar carboxamide group could affect its solubility, melting point, and other properties.Wissenschaftliche Forschungsanwendungen

Synthesis and Anticancer Evaluation

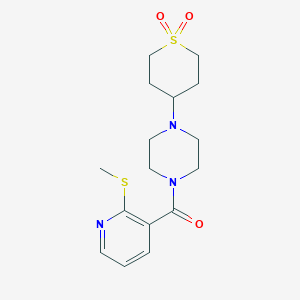

A number of studies have focused on the synthesis and evaluation of 1,3,4-oxadiazole derivatives for their potential anticancer activities. For instance, derivatives synthesized from substituted benzamides showed moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers (Ravinaik et al., 2021). Similarly, novel derivatives containing a 5-phenyl thiophene moiety were evaluated for their cytotoxic effects on HepG2, Caco-2, and PANC-1 cell lines, demonstrating significant anticancer potential (Adimule et al., 2014).

Antimicrobial and Antidiabetic Screening

The antimicrobial properties of 1,3,4-oxadiazole derivatives have also been extensively researched. A series of novel compounds derived from 1,2,3-triazole and 1,3,4-oxadiazole showed moderate to good antimicrobial activity against various bacterial and fungal strains (Jadhav et al., 2017). Furthermore, derivatives have been synthesized and screened for their antidiabetic activity, demonstrating the potential to inhibit α-amylase, an enzyme relevant in the management of diabetes (Lalpara et al., 2021).

Synthesis and Biological Evaluation

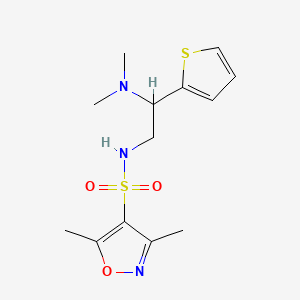

The synthesis and biological evaluation of these compounds involve complex chemical reactions to introduce specific functional groups that are believed to enhance their biological activities. For example, the synthesis of new Mannich bases derived from 5-phenyl-1,3,4-oxadiazole-2-thione explored the conformational isomers to understand their potential biological activities better (Roman et al., 2007).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is used. As with any chemical, appropriate safety precautions should be taken when handling it.

Zukünftige Richtungen

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. It could also be interesting to study its interactions with other compounds and its potential applications in various fields.

Please note that this is a general analysis based on the classes of compounds that “5-phenyl-N-(thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-carboxamide” belongs to, and might not be entirely accurate for this specific compound. For a more detailed and accurate analysis, more specific information or experimental data would be needed.

Eigenschaften

IUPAC Name |

5-phenyl-N-(thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2S/c18-12(15-9-11-7-4-8-20-11)14-17-16-13(19-14)10-5-2-1-3-6-10/h1-8H,9H2,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIOMFLCSGIQDQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)C(=O)NCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-phenyl-N-(thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Methyl-1-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2765882.png)

![[2-(1H-indol-3-yl)-2-(5-methyl-2-furyl)ethyl]amine](/img/structure/B2765892.png)

![2-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2765894.png)

![tert-butyl N-{1-[4-(5-isoxazolyl) phenyl]-1-methylethyl}carbamate](/img/structure/B2765897.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzoate](/img/structure/B2765898.png)